molecular formula C13H17NO2 B3222595 (R)-Methyl 4-(piperidin-2-YL)benzoate CAS No. 1213832-72-4

(R)-Methyl 4-(piperidin-2-YL)benzoate

Cat. No. B3222595
CAS RN: 1213832-72-4
M. Wt: 219.28 g/mol
InChI Key: MCVNPUNNHRUTMY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 4-(piperidin-2-YL)benzoate, also known as MPB, is a chemical compound that has been widely used in scientific research for its various applications. MPB is a white crystalline solid that belongs to the class of esters and has a molecular formula of C16H21NO2.

Mechanism of Action

The mechanism of action of (R)-Methyl 4-(piperidin-2-YL)benzoate involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and cell survival. (R)-Methyl 4-(piperidin-2-YL)benzoate binds to the receptor and modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(R)-Methyl 4-(piperidin-2-YL)benzoate has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in calcium signaling and neurotransmitter release. (R)-Methyl 4-(piperidin-2-YL)benzoate has also been shown to have neuroprotective effects and can protect against neuronal damage caused by various insults such as oxidative stress and ischemia.

Advantages and Limitations for Lab Experiments

(R)-Methyl 4-(piperidin-2-YL)benzoate has several advantages for lab experiments. It is a highly selective ligand for the sigma-1 receptor and has high affinity for the receptor. It is also stable and can be easily synthesized in large quantities. However, (R)-Methyl 4-(piperidin-2-YL)benzoate has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of (R)-Methyl 4-(piperidin-2-YL)benzoate in scientific research. One area of interest is the development of new compounds that are based on the structure of (R)-Methyl 4-(piperidin-2-YL)benzoate and have improved properties such as increased solubility and selectivity. Another area of interest is the study of the role of the sigma-1 receptor in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. (R)-Methyl 4-(piperidin-2-YL)benzoate has the potential to be used as a therapeutic agent for these diseases, and further research is needed to explore its potential. Additionally, (R)-Methyl 4-(piperidin-2-YL)benzoate can be used in the development of new imaging agents for the diagnosis and treatment of various diseases.

Scientific Research Applications

(R)-Methyl 4-(piperidin-2-YL)benzoate has been extensively used in scientific research for its various applications. It is primarily used as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes. (R)-Methyl 4-(piperidin-2-YL)benzoate has also been used in the synthesis of other compounds such as radioligands for imaging studies.

properties

IUPAC Name

methyl 4-[(2R)-piperidin-2-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNPUNNHRUTMY-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 4-(piperidin-2-YL)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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